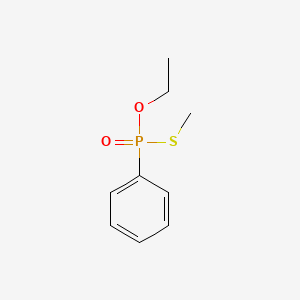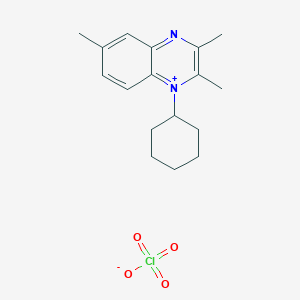
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate is a chemical compound with the molecular formula C18H24ClN2O4. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. The perchlorate anion (ClO4-) is known for its strong oxidizing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 1,2-diaminobenzene with a diketone in the presence of an acid catalyst to form the quinoxaline core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate can undergo various chemical reactions, including:
Oxidation: Due to the presence of the perchlorate anion, the compound can participate in oxidation reactions.
Reduction: The quinoxaline core can be reduced under appropriate conditions.
Substitution: The methyl and cyclohexyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced quinoxaline compounds.
Applications De Recherche Scientifique
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline core can intercalate with DNA, potentially disrupting cellular processes. The perchlorate anion may also contribute to its biological activity through oxidative stress mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxaline: The parent compound, lacking the cyclohexyl and methyl groups.
1,2,3,4-Tetrahydroquinoxaline: A reduced form of quinoxaline.
Quinoxaline-2-carboxylic acid: A derivative with a carboxyl group.
Uniqueness
Quinoxalinium, 1-cyclohexyl-2,3,6-trimethyl-, perchlorate is unique due to the presence of the cyclohexyl and multiple methyl groups, which can influence its chemical reactivity and biological activity. The perchlorate anion also imparts distinct oxidative properties that are not present in similar compounds.
Propriétés
Numéro CAS |
55315-00-9 |
|---|---|
Formule moléculaire |
C17H23ClN2O4 |
Poids moléculaire |
354.8 g/mol |
Nom IUPAC |
1-cyclohexyl-2,3,6-trimethylquinoxalin-1-ium;perchlorate |
InChI |
InChI=1S/C17H23N2.ClHO4/c1-12-9-10-17-16(11-12)18-13(2)14(3)19(17)15-7-5-4-6-8-15;2-1(3,4)5/h9-11,15H,4-8H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
SENOJKUNCUVPQP-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC2=NC(=C([N+](=C2C=C1)C3CCCCC3)C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


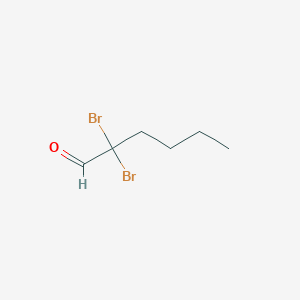
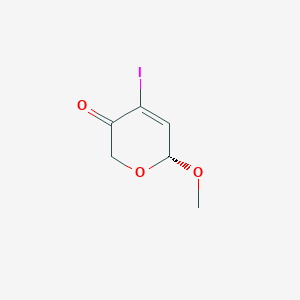
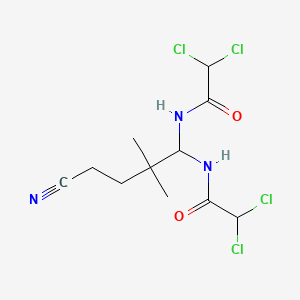



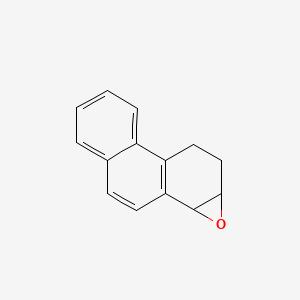
![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
![5-Methyl-2-{[(1-methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3-thiazole](/img/structure/B14628483.png)
![1-({4-[(4-Methylphenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14628488.png)

